molecular formula C17H22N2O5 B354946 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid CAS No. 940539-64-0

5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid

Cat. No.: B354946
CAS No.: 940539-64-0
M. Wt: 334.4g/mol
InChI Key: ZXLSDMNSUJZOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid, has a molecular formula of C17H22N2O5 and a molecular weight of 334.37 . It is intended for research use only .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O5/c20-15(7-2-8-16(21)22)19-13-5-1-4-12(10-13)17(23)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,23)(H,19,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives similar to 5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid, such as W(CO)5 complexes of related compounds, has been pivotal in developing new IR-detectable metal–carbonyl tracers for the amino function. These complexes exhibit sharp, intense absorption bands and thermal stability, making them suitable for labeling amino acids and studying their reactions with other compounds for bioconjugate formation (Kowalski et al., 2009).

Medicinal Chemistry and Pharmacology

The compound's analogs have been investigated for their potential as inhibitors of nitric oxide synthases, with studies highlighting the design of 2-amino-5-azolylpentanoic acids based on weakly inhibitory lead compounds to achieve more potent inhibition of nitric oxide synthases. This research underscores the compound's relevance in developing treatments for conditions associated with nitric oxide synthase activity (Ulhaq et al., 1998).

Chemical Synthesis and Reactivity

Investigations into the Diels−Alder reactions of 2-amino-substituted furans, including those related to this compound, have provided insights into preparing substituted anilines. This research demonstrates high regioselectivity and the potential for creating diverse polysubstituted anilines, relevant for synthesizing complex organic molecules (Padwa et al., 1997).

Bioconjugation and Labeling Techniques

The synthesis and application of compounds structurally related to this compound in bioconjugation and labeling techniques highlight their importance in biochemical research. These studies focus on creating stable bioconjugates for analytical and diagnostic purposes, facilitating advancements in biochemistry and molecular biology (Kowalski et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . As with all chemicals, it should be handled with care, following appropriate safety protocols.

Properties

IUPAC Name

5-oxo-5-[3-(oxolan-2-ylmethylcarbamoyl)anilino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-15(7-2-8-16(21)22)19-13-5-1-4-12(10-13)17(23)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,23)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSDMNSUJZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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